Lipopeptin A - 73666-47-4

Lipopeptin A

Catalog Number: EVT-273161
CAS Number: 73666-47-4
Molecular Formula: C54H84N10O19
Molecular Weight: 1177.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lipopeptin A is a lipoprotein subclass. Genetic studies and numerous epidemiologic studies have identified Lp(a) as a risk factor for atherosclerotic diseases such as coronary heart disease and stroke.
Source and Classification

Lipopeptin A is derived from the fermentation of certain strains of the genus Streptomyces, specifically Streptomyces griseus and Streptomyces sp.. It is classified as a lipopeptide antibiotic due to its structure, which combines lipid and peptide components. Lipopeptides are known for their diverse biological activities, including antifungal and antibacterial effects .

Synthesis Analysis

The synthesis of Lipopeptin A occurs through microbial fermentation. The process involves the following steps:

  1. Fermentation: Cultivation of Streptomyces strains in a suitable medium under controlled conditions (temperature, pH, aeration).
  2. Extraction: After fermentation, the culture broth undergoes extraction using organic solvents such as methanol or butanol to isolate the lipopeptide.
  3. Purification: The crude extract is purified through techniques like liquid chromatography, often using gradient elution methods to separate Lipopeptin A from other metabolites .

Technical parameters such as temperature (typically around 28°C), pH (neutral to slightly acidic), and fermentation time (usually several days) are critical for optimal yield.

Molecular Structure Analysis

Lipopeptin A has a complex molecular structure characterized by a lipid tail and a cyclic peptide backbone. Its molecular formula is C₁₈H₃₃N₃O₄S, with a molecular weight of approximately 377.54 g/mol. The structure includes:

  • Cyclic Peptide Core: Comprising several amino acids linked via peptide bonds.
  • Lipid Component: Contributing to its amphiphilic nature, enhancing its solubility in both aqueous and organic solvents.

The specific arrangement of atoms within Lipopeptin A allows it to interact effectively with microbial membranes .

Chemical Reactions Analysis

Lipopeptin A participates in various chemical reactions primarily related to its antimicrobial activity:

  1. Inhibition of Peptidoglycan Synthesis: It selectively inhibits the synthesis of peptidoglycan in bacterial cell walls, particularly in Escherichia coli Y-10. This inhibition occurs at the level of lipid intermediates derived from UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid .
  2. Antifungal Activity: The compound also disrupts fungal cell wall integrity by inhibiting chitin synthesis and causing swelling in mycelial structures .
Mechanism of Action

The mechanism by which Lipopeptin A exerts its antimicrobial effects involves several key processes:

  • Cell Wall Disruption: By inhibiting peptidoglycan synthesis, Lipopeptin A compromises bacterial cell wall integrity, leading to cell lysis.
  • Fungal Growth Inhibition: It interferes with the synthesis of essential polysaccharides in fungi, ultimately inhibiting growth and causing structural damage to fungal cells .

Quantitative analyses indicate that Lipopeptin A has an inhibitory concentration (ID50) against fungal pathogens like Piricularia oryzae ranging from 100 μg/ml to 750 μg/ml depending on the specific metabolic pathway affected .

Physical and Chemical Properties Analysis

Lipopeptin A exhibits several notable physical and chemical properties:

These properties are crucial for its application in various formulations for agricultural and pharmaceutical use .

Applications

Lipopeptin A has significant potential in various scientific fields:

  • Agricultural Biocontrol: Its antifungal properties make it an effective agent against plant pathogens like Fusarium oxysporum, aiding in disease management strategies for crops .
  • Pharmaceutical Development: As a model compound for developing new antibiotics, Lipopeptin A serves as a basis for synthetic modifications aimed at enhancing efficacy against resistant strains of bacteria .
  • Research Tool: It is used in studies investigating microbial cell wall synthesis and the mechanisms of antibiotic action.
Introduction to Lipoprotein(a) in Cardiovascular Pathobiology

Historical Context and Discovery of Lp(a)

The discovery of Lp(a) dates to 1963 when Norwegian geneticist Kare Berg identified a novel antigen in human serum while studying lipoprotein polymorphisms using immunodiffusion techniques. This antigen, designated "Lpa," was initially classified as a genetic variant of LDL based on its beta-electrophoretic mobility [1] [3]. Berg's pioneering work demonstrated that individuals positive for this factor (termed Lpa+) comprised approximately 34-35% of both healthy populations and myocardial infarction patients, suggesting a potential pathological association [1] [6]. Early population studies revealed Lpa+ individuals were significantly more frequent among coronary heart disease patients than controls, establishing the initial clinical link between this factor and cardiovascular pathology [1].

The subsequent development of quantitative methods in the 1980s revolutionized understanding by revealing that Lp(a) is present in all individuals, with concentrations varying over a thousand-fold range (<1 mg/dL to >100 mg/dL) [3] [6]. A transformative breakthrough occurred when Gerd Utermann identified the remarkable size heterogeneity of apo(a) resulting from genetic variations in the LPA gene. Utermann's research demonstrated that apo(a) exists in multiple isoforms due to variable numbers of kringle IV type 2 (KIV-2) repeats within its structure [1] [8]. Concurrently, Angelo Scanu's laboratory made fundamental contributions to understanding Lp(a)'s biochemical nature, including its disulfide linkage between apo(a) and apoB-100 and, crucially, the unexpected homology between apo(a) and plasminogen [1] [6]. This homology suggested a potential mechanism linking atherosclerosis and thrombosis, opening new avenues for research into Lp(a)'s dual pathogenicity.

Table 1: Structural Components of Lipoprotein(a)

ComponentCharacteristicsFunctional Significance
LDL-like CoreContains apoB-100, cholesterol esters, free cholesterol, phospholipidsMediates cholesterol deposition in arterial wall; Recognized by LDL receptors
Apolipoprotein(a)Glycoprotein with inactive protease domain; Molecular weight: 400-700 kDaContains multiple kringle domains; Homologous to plasminogen
Kringle DomainsKIV-2 domain repeated 1-40+ times; Single copies of KIV types 1, 3-10; Single KV domainKIV-2 copy number inversely correlates with Lp(a) levels; KIV-10 mediates covalent binding to apoB-100; KIV-7-8 contains lysine-binding sites
Disulfide BridgeCovalent bond between cysteine in KIV-9 of apo(a) and apoB-100Stabilizes Lp(a) particle structure

Genetic Determinants of Lp(a) Synthesis and Regulation

The synthesis and plasma concentration of Lp(a) are under strong genetic control, with heritability estimates ranging from 70-90% [4] [7] [8]. The primary genetic determinants reside within the LPA gene locus on chromosome 6q26-27, which encodes apo(a). This locus exhibits several unique features driving interindividual variation:

  • Kringle IV Type 2 (KIV-2) Copy Number Variation (CNV): The most significant genetic modulator is the polymorphic repetition of the KIV-2 domain within apo(a). The number of KIV-2 repeats ranges dramatically from 1 to over 40 copies among individuals. There exists a well-established inverse correlation between the number of KIV-2 repeats and plasma Lp(a) concentration [8]. Smaller apo(a) isoforms (characterized by fewer KIV-2 repeats: 10-22) are synthesized and secreted more efficiently by hepatocytes, leading to higher circulating levels. Conversely, larger isoforms (>23 KIV-2 repeats) are produced less efficiently due to increased intracellular degradation and consequently lower plasma concentrations [4] [8]. This CNV alone explains approximately 30-70% of the population variation in Lp(a) levels, with the percentage varying across ethnic groups.

  • Single Nucleotide Polymorphisms (SNPs): Beyond the KIV-2 CNV, numerous SNPs within the LPA promoter and coding regions significantly influence Lp(a) levels. Notably, the rs10455872 and rs3798220 SNPs are strongly associated with elevated Lp(a) concentrations and increased ASCVD risk across diverse populations [4] [8]. These SNPs exert effects independently of KIV-2 repeat number, modulating transcriptional activity and potentially apo(a) secretion efficiency. The rs41272114 variant affects splicing efficiency, further contributing to level variability [8].

  • Genetic Variants Beyond LPA: Genome-wide association studies have identified loci outside LPA contributing to Lp(a) regulation. Variations near the APOE (apolipoprotein E) and LDLR (LDL receptor) genes demonstrate associations, suggesting roles in Lp(a) catabolism [4] [7]. Recent research also implicates variants in MAGEL2 (involved in protein degradation) and AGPAT2 (involved in phospholipid synthesis) with elevated Lp(a), highlighting novel metabolic pathways influencing Lp(a) levels [7].

Table 2: Key Genetic Determinants of Lipoprotein(a) Levels

Genetic FactorLocation/TypeMechanism of Effect on Lp(a)Population Impact
KIV-2 Copy Number VariationLPA geneSmall isoforms (<22 repeats): High synthesis/secretion; Large isoforms (>23 repeats): Low synthesis/secretionAccounts for 30-70% of variation; Effect strongest in Caucasians/Asians
rs10455872Intronic SNP (LPA)Associated with smaller isoform size; Increased transcriptional/secretion efficiencyStrongly linked to high Lp(a) & ASCVD risk in multiple ethnicities
rs3798220Missense SNP (KIV-8, LPA)Alters protein structure/function; Associated with small isoformsHigher frequency in Caucasians; Strong risk association
APOE HaplotypesAPOE geneModulates Lp(a) catabolism via receptor interactionsε4 allele linked to slightly higher Lp(a)
LDLR VariantsLDLR geneMay affect clearance via LDL receptor-related pathwaysGain/loss of function variants impact levels
MAGEL2/AGPAT2 variantsRespective genesPotential roles in degradation (MAGEL2) or assembly (AGPAT2)Identified in metabolic disease cohorts [7]

Ethnic and Demographic Influences: Lp(a) levels exhibit significant differences across racial and ethnic groups. Populations of African descent consistently demonstrate 2-3 fold higher median Lp(a) levels compared to Caucasian populations, even after adjusting for KIV-2 repeat number distribution [4] [7] [8]. This suggests additional genetic or regulatory factors specific to African ancestry. South Asian populations also tend to have higher median levels than Caucasians, while East Asian populations generally exhibit lower medians [2] [8]. Sex differences are relatively minor, with women typically having levels 5-10% higher than men [4] [8]. While age has minimal influence on Lp(a) concentration, modest increases are observed in postmenopausal women, and conditions like renal impairment can elevate levels [6] [8].

The interleukin-6 (IL-6) response element within the LPA promoter links Lp(a) to inflammation. During acute-phase responses, IL-6 signaling transiently upregulates apo(a) transcription, leading to increased plasma Lp(a) concentrations [4]. This provides a potential mechanistic link between inflammatory states and increased cardiovascular risk mediated by Lp(a).

Epidemiological Significance in Atherosclerotic Cardiovascular Disease (ASCVD)

Robust epidemiological evidence from prospective cohort studies, Mendelian randomization analyses, and meta-analyses firmly establishes elevated Lp(a) as a causal, independent risk factor for ASCVD, including coronary heart disease (CHD), myocardial infarction (MI), ischemic stroke, peripheral arterial disease (PAD), and calcific aortic valve stenosis (CAVS) [2] [5] [6].

  • Association with ASCVD Events: A landmark pooled analysis of five major U.S. prospective cohorts (MESA, CARDIA, JHS, FHS-Offspring, ARIC), encompassing 27,756 individuals without prior ASCVD followed for a mean of 21.1 years, provides compelling evidence. Compared to individuals with Lp(a) levels below the 50th percentile (reference group), those with progressively higher levels exhibited significantly increased risk [5]:
  • 50th to <75th percentile: Adjusted Hazard Ratio (aHR) = 1.06 (95% CI: 0.99-1.14) - Not statistically significant
  • 75th to <90th percentile: aHR = 1.18 (95% CI: 1.09-1.28)
  • ≥90th percentile: aHR = 1.46 (95% CI: 1.33-1.59)This translates to a near 50% increased risk for those in the top 10% of Lp(a) levels. The risk was remarkably consistent across sex and racial/ethnic groups (including Black and White individuals) after adjustment for traditional risk factors [5].
  • Impact of Diabetes Mellitus: The pooled cohort analysis revealed a significant interaction between Lp(a) and diabetes mellitus (DM). The hazard associated with very high Lp(a) (≥90th percentile) was substantially greater in individuals with DM (aHR = 1.92, 95% CI: 1.50-2.45) compared to those without DM (aHR = 1.41, 95% CI: 1.28-1.55) [5]. This synergistic interaction suggests that the pro-atherogenic effects of elevated Lp(a) are potentiated in the setting of diabetic metabolic dysfunction.

  • Association with Specific Cardiovascular Endpoints: Beyond composite ASCVD, high Lp(a) predicts specific cardiovascular events:

  • Myocardial Infarction: Consistently strong association across numerous studies [1] [3] [5].
  • Coronary Revascularization: Elevated Lp(a) is linked to increased need for procedures like PCI and CABG [5].
  • Ischemic Stroke: Particularly large-artery atherosclerotic stroke [2] [8].
  • Calcific Aortic Valve Stenosis (CAVS): Lp(a) and its associated oxidized phospholipids (OxPLs) are directly implicated in the initiation and progression of valvular calcification. Elevated Lp(a) is a major risk factor for CAVS development and progression [2] [8].
  • Coronary Heart Disease Death: Strong association observed [5].
  • Total Mortality: The pooled analysis found no significant association with all-cause mortality, indicating Lp(a)'s effect is specific to cardiovascular mortality [5].
  • Residual Risk and Statin Effects: Elevated Lp(a) contributes significantly to residual cardiovascular risk even in individuals achieving optimal LDL-C levels with intensive statin therapy [2] [8]. While statins effectively lower LDL-C, they generally have no effect or may slightly increase Lp(a) concentrations [2] [6]. This highlights Lp(a) as an independent risk driver not addressed by conventional LDL-lowering strategies.

Table 3: Lipoprotein(a) and Risk of ASCVD Events: Pooled Multi-Ethnic Cohort Data [5]

Lp(a) Percentile GroupAdjusted Hazard Ratio (95% CI) for Composite ASCVDHazard Ratio in Diabetics (≥90th percentile)Hazard Ratio in Non-Diabetics (≥90th percentile)
<50th percentile1.00 (Reference)--
50th to <75th percentile1.06 (0.99-1.14)--
75th to <90th percentile1.18 (1.09-1.28)--
≥90th percentile1.46 (1.33-1.59)1.92 (1.50-2.45)1.41 (1.28-1.55)
Specific Endpoints (≥90th vs <50th):
* Myocardial Infarction1.78 (1.52-2.08)
* Coronary Revascularization1.70 (1.49-1.94)
* Ischemic Stroke1.30 (1.11-1.52)
* Coronary Heart Disease Death1.50 (1.24-1.81)
* Total Mortality1.03 (0.94-1.13)

Clinical Implications: The epidemiological evidence underscores the importance of measuring Lp(a) at least once in adults to identify those with genetically elevated levels and consequently higher lifetime ASCVD risk [2] [8]. Major societal guidelines (EAS, CCS, NLA, HEART UK) now recommend testing in specific scenarios, including individuals with personal or family history of premature ASCVD, familial hypercholesterolemia, recurrent events despite optimal therapy, or borderline/intermediate global risk [2]. Identifying high Lp(a) allows for intensified management of modifiable risk factors (e.g., stricter LDL-C targets, blood pressure control, diabetes management) and facilitates cascade screening of relatives [2] [8]. The advent of potent Lp(a)-lowering therapies in late-stage clinical development further heightens the clinical relevance of identifying individuals with elevated Lp(a).

Properties

CAS Number

73666-47-4

Product Name

Lipopeptin A

IUPAC Name

3-[6-(3-amino-1-hydroxy-3-oxopropyl)-12-(2-amino-2-oxoethyl)-9-benzyl-21-(carboxymethyl)-15,18-bis(hydroxymethyl)-10,13,25-trimethyl-24-(12-methyltetradecanoylamino)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-3-yl]propanoic acid

Molecular Formula

C54H84N10O19

Molecular Weight

1177.3 g/mol

InChI

InChI=1S/C54H84N10O19/c1-6-30(2)18-14-11-9-7-8-10-12-17-21-42(70)61-45-31(3)83-54(82)33(22-23-43(71)72)57-51(79)46(39(67)27-41(56)69)62-49(77)37(24-32-19-15-13-16-20-32)63(4)53(81)38(26-40(55)68)64(5)52(80)36(29-66)60-48(76)35(28-65)59-47(75)34(25-44(73)74)58-50(45)78/h13,15-16,19-20,30-31,33-39,45-46,65-67H,6-12,14,17-18,21-29H2,1-5H3,(H2,55,68)(H2,56,69)(H,57,79)(H,58,78)(H,59,75)(H,60,76)(H,61,70)(H,62,77)(H,71,72)(H,73,74)

InChI Key

AXMACOGXBDPVJT-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(=O)O)CO)CO)C)CC(=O)N)C)CC2=CC=CC=C2)C(CC(=O)N)O)CCC(=O)O)C

Solubility

Soluble in DMSO

Synonyms

Lipopeptin A; Lipopeptin A, dihydrate;

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(=O)O)CO)CO)C)CC(=O)N)C)CC2=CC=CC=C2)C(CC(=O)N)O)CCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.